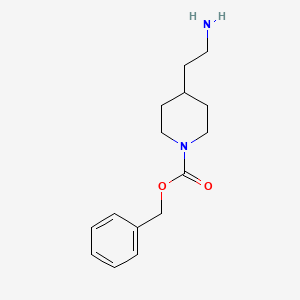

Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIACWPAOHOITHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 4 2 Aminoethyl Piperidine 1 Carboxylate

Strategies for Piperidine (B6355638) Ring Functionalization at the 4-Position

A crucial aspect of synthesizing Benzyl (B1604629) 4-(2-aminoethyl)piperidine-1-carboxylate is the introduction of the 2-aminoethyl group at the 4-position of the piperidine ring. Various synthetic strategies have been developed to achieve this transformation efficiently.

Introduction of the Aminoethyl Side Chain

The construction of the aminoethyl side chain can be accomplished through several reliable methods, including reductive amination, homologation reactions, and Wittig-type olefination reactions.

Reductive amination is a widely employed method for the formation of carbon-nitrogen bonds. In the context of synthesizing the target compound, this can be achieved by reacting a suitable piperidine precursor with an amine source under reducing conditions.

One common approach involves the reductive amination of an N-protected piperidin-4-one with an appropriate amine, followed by further synthetic modifications. For instance, N-Boc-piperidin-4-one can be reacted with 3,4-dichloroaniline (B118046) in the presence of a reducing agent. researchgate.net This initial step introduces a nitrogen-containing substituent at the 4-position, which can then be elaborated to the desired aminoethyl side chain.

Alternatively, a double reductive amination approach on dicarbonyl compounds can be utilized to construct the piperidine skeleton itself, with the potential for incorporating the necessary functional groups. chim.it This method offers a convergent route to polyhydroxypiperidines and related structures. chim.it

| Starting Material | Reagents | Product | Notes |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline, Reducing agent | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine intermediate | The piperidine nitrogen is protected with a Boc group. researchgate.net |

Homologation reactions provide a means to extend a carbon chain by a single carbon atom. The Arndt-Eistert synthesis is a classic example of such a transformation, converting a carboxylic acid into its next higher homologue. organic-chemistry.orgwikipedia.org This method involves the reaction of an activated carboxylic acid with diazomethane, followed by a Wolff rearrangement of the resulting diazoketone in the presence of a nucleophile. organic-chemistry.orgnrochemistry.com

In the synthesis of Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate, a carboxylic acid precursor at the 4-position of the piperidine ring can be subjected to Arndt-Eistert homologation to introduce the additional carbon atom required for the ethyl side chain. wikipedia.orgscribd.com The resulting homologated carboxylic acid derivative can then be converted to the desired amine. While effective, the use of diazomethane, which is toxic and explosive, has led to the development of safer alternatives like diazo(trimethylsilyl)methane. wikipedia.org The Kowalski ester homologation is another alternative that avoids the use of diazomethane. wikipedia.org

| Reaction | Description | Key Intermediates |

| Arndt-Eistert Synthesis | One-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.org | Acid chloride, Diazoketone, Ketene. nrochemistry.com |

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, typically by reacting a phosphonium (B103445) ylide with an aldehyde or ketone. This reaction can be adapted for chain extension in the synthesis of the target compound.

For example, an N-protected piperidin-4-one can undergo a Wittig reaction to introduce a two-carbon chain at the 4-position. nih.gov This is often followed by reduction of the resulting double bond and subsequent functional group transformations to yield the aminoethyl side chain. nih.gov This approach is a key step in the synthesis of various 4-(2-aminoethyl)piperidine derivatives. nih.gov

Integration of the Benzyl Carbamate (B1207046) (Cbz) Protecting Group

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. jocpr.comneliti.com The benzyl carbamate (Cbz) group is a commonly used protecting group for amines due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation. gcwgandhinagar.com

The introduction of the Cbz group onto the piperidine nitrogen is a critical step in the synthesis of this compound. This is typically achieved by reacting the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) in the presence of a base. organic-chemistry.org

Sequential Protection/Deprotection Schemes for Differentiated Amines

The structure of this compound contains two distinct nitrogen atoms: the piperidine ring nitrogen, which is a secondary amine in the unprotected state, and the terminal primary amine of the ethyl side chain. The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the piperidine nitrogen. A successful synthesis must therefore employ an orthogonal protecting group strategy, allowing for the selective deprotection of the side-chain amine without disturbing the Cbz group, or vice versa.

The synthesis often proceeds by introducing the aminoethyl side chain with the terminal amine already protected or in a precursor form (e.g., as a nitrile or azide). Common protecting groups for the primary amine include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical as it dictates the deprotection conditions.

Benzyloxycarbonyl (Cbz): This group is stable to a wide range of conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).

tert-Butyloxycarbonyl (Boc): This group is stable to base and hydrogenolysis but is easily removed under acidic conditions (e.g., trifluoroacetic acid).

Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acid and hydrogenation but is cleaved by treatment with a mild base, such as piperidine. researchgate.netresearchgate.net

This orthogonality allows for selective manipulation of the molecule. For instance, a Boc-protected aminoethyl side chain can be deprotected with acid to reveal the primary amine, leaving the Cbz group on the piperidine ring intact for subsequent reactions.

| Protecting Group | Abbreviation | Common Cleavage Reagents | Stability |

| Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA), HCl | Stable to base and hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine, DBU (Base) | Stable to acid and hydrogenolysis |

Convergent and Divergent Synthesis Routes

The construction of this compound can be approached through either convergent or divergent synthetic strategies.

Divergent Synthesis: This approach begins with a common, pre-formed piperidine core which is then elaborated in various ways to produce a library of related compounds. For example, starting with 1-(Benzyloxycarbonyl)-4-piperidone, various C2 side chains can be introduced at the 4-position to generate the target compound and its analogs.

Synthesis from Pre-functionalized Piperidine Derivatives

One of the most direct methods to prepare the title compound involves the modification of a pre-existing and suitably functionalized piperidine ring. nih.gov A common and commercially available starting material is 1-(Benzyloxycarbonyl)-4-piperidone . The synthesis involves extending the carbon chain at the 4-position and subsequently introducing the amino group. nih.gov

A representative synthetic sequence is outlined below:

Chain Homologation (Wittig or Horner-Wadsworth-Emmons Reaction): The piperidone is reacted with a phosphorus ylide, such as triethyl phosphonoacetate, to introduce a two-carbon ester side chain, forming an α,β-unsaturated ester.

Reduction of the Alkene: The double bond of the unsaturated ester is reduced, typically via catalytic hydrogenation. This step yields Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate .

Conversion to the Amine: The resulting ester functional group must be converted into a primary amine. This can be achieved through several multi-step pathways:

Via an Amide: The ester is converted to a primary amide using ammonia. The amide can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Via an Alcohol and Azide (B81097): The ester is reduced to a primary alcohol (e.g., with LiAlH₄). The alcohol is then converted to a good leaving group (e.g., a mesylate or tosylate), which is subsequently displaced by an azide nucleophile (e.g., sodium azide). Finally, the azide is reduced to the primary amine via hydrogenation or treatment with LiAlH₄. nih.gov

| Step | Transformation | Typical Reagents | Intermediate Product |

| 1 | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate |

| 2 | Alkene Reduction | H₂, Pd/C | Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |

| 3a | Ester to Alcohol | LiAlH₄ | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate |

| 3b | Alcohol to Mesylate | Methanesulfonyl chloride, Et₃N | Benzyl 4-(2-mesyloxyethyl)piperidine-1-carboxylate |

| 3c | Displacement with Azide | Sodium Azide (NaN₃) | Benzyl 4-(2-azidoethyl)piperidine-1-carboxylate |

| 3d | Azide Reduction | H₂, Pd/C or LiAlH₄ | This compound |

Preparative Routes from Alternative Starting Materials

Instead of starting with a pre-formed piperidine, the ring itself can be constructed from acyclic precursors. mdpi.com A classic method for synthesizing 4-piperidone (B1582916) scaffolds is the Dieckmann condensation. dtic.mil This approach involves the base-catalyzed intramolecular cyclization of a linear diester to form a β-ketoester.

The general sequence is as follows:

Michael Addition: A primary amine is reacted with two equivalents of an acrylate (B77674) ester (e.g., ethyl acrylate) to form a linear diester substrate.

Dieckmann Condensation: The diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a 6-membered β-ketoester.

Hydrolysis and Decarboxylation: The resulting β-ketoester is hydrolyzed and heated to induce decarboxylation, yielding an N-substituted-4-piperidone.

Functionalization: This piperidone can then be N-protected with a Cbz group and functionalized at the 4-position as described in section 2.2.1.

This route is highly versatile for creating a variety of substituted piperidines by changing the starting amine and acrylate derivatives. mdpi.com

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced sophisticated methods that offer improved efficiency, stereoselectivity, and sustainability for the synthesis of piperidine analogs.

Chemoenzymatic Synthesis Methodologies for Related Analogs

Chemoenzymatic strategies combine the selectivity of biocatalysts with the power of traditional organic synthesis to produce chiral molecules with high enantiomeric purity. nih.gov For the synthesis of chiral piperidine analogs, a key approach is the asymmetric dearomatization of readily available pyridine (B92270) precursors. nih.gov

One notable method involves a one-pot cascade reaction using an amine oxidase and an ene imine reductase. nih.gov This enzymatic system can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines with precise stereochemical control. nih.gov While this may not directly yield the title compound, it represents a powerful platform for accessing chiral 4-substituted piperidine cores that can then be elaborated into a wide range of enantiopure final products. This approach is particularly valuable for the synthesis of medicinally relevant compounds where specific stereoisomers are required. nih.gov

Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) has become a powerful tool for the rapid generation of compound libraries for drug discovery. nih.gov In this technique, a starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. Purification is simplified to washing the resin to remove excess reagents and byproducts.

Automated Synthesis Protocols for Piperidine Scaffolds

The synthesis of piperidine scaffolds, which are crucial components in numerous pharmaceuticals, has been significantly advanced by the advent of automated and high-throughput technologies. news-medical.net These methodologies, particularly continuous flow chemistry and modular synthesis strategies, offer substantial improvements over traditional batch processes in terms of efficiency, scalability, and reaction control. acs.orgorganic-chemistry.org The development of rapid and cost-effective methods for synthesizing substituted piperidines is a primary objective in modern organic chemistry. nih.gov

Automated synthesis aims to accelerate drug discovery and enhance medicinal chemistry by providing streamlined access to complex, three-dimensional molecules. news-medical.net Techniques such as flow chemistry allow for precise control over reaction parameters like temperature and residence time, leading to improved yields and selectivities under mild conditions. organic-chemistry.org

Continuous Flow Protocols

Continuous flow chemistry has emerged as a powerful tool for the rapid and scalable synthesis of functionalized piperidines. acs.org A notable example is a highly diastereoselective continuous flow protocol that utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. organic-chemistry.org This method can produce a variety of enantioenriched α-substituted piperidines within minutes, demonstrating significant advantages over conventional batch methods. acs.orgorganic-chemistry.org

Another innovative automated approach involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.govresearchgate.net This green and efficient method leverages the large specific surface area of the microreactor to facilitate the reaction, providing target compounds in good yields without the need for expensive or toxic reagents. nih.govresearchgate.net The process can be scaled up for preparative synthesis by running the electrolysis continuously. nih.gov

| Parameter | Typical Value | Significance |

|---|---|---|

| Reaction Time | Minutes | Drastic reduction in synthesis time compared to batch processes. |

| Yield | >80% | High efficiency and minimal product loss. |

| Diastereoselectivity (dr) | >90:10 | Excellent stereochemical control, crucial for pharmacological activity. |

Modular and Streamlined Synthesis

Recent breakthroughs have introduced modular strategies that dramatically simplify the construction of complex piperidines. news-medical.net One such approach combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This two-step process streamlines the synthesis by efficiently forming new carbon-carbon bonds without requiring protective groups that are often necessary in traditional multi-step syntheses. news-medical.net This modularity represents a significant leap in efficiency, analogous to how palladium cross-coupling revolutionized pyridine chemistry. news-medical.net

This method has been successfully applied to synthesize high-value piperidines used in anticancer agents and antibiotics, demonstrating its broad utility. news-medical.net The reduction in the number of synthetic steps is a key advantage, directly impacting production costs and development timelines. news-medical.net

| Synthesis Approach | Typical Number of Steps | Key Technologies |

|---|---|---|

| Traditional Multistep Synthesis | 7 - 17 | Classical protection/deprotection, functional group interconversion. |

| Streamlined Modular Synthesis | 2 - 5 | Biocatalytic C-H oxidation, Nickel-electrocatalyzed radical cross-coupling. |

These automated and streamlined protocols provide powerful tools for medicinal chemists, enabling faster access to novel and structurally diverse piperidine-containing compounds for the development of new therapeutics. news-medical.net

Role As a Versatile Building Block in Complex Molecular Architectures

Construction of Substituted Piperidine (B6355638) Derivatives

The chemical structure of Benzyl (B1604629) 4-(2-aminoethyl)piperidine-1-carboxylate provides multiple reactive sites, primarily the terminal amino group, for elaboration into a variety of substituted piperidine derivatives. This primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide range of functional groups and molecular fragments.

For example, this building block has been instrumental in the synthesis of novel σ1 receptor ligands. nih.govresearchgate.net In these syntheses, the key 4-(2-aminoethyl)piperidine scaffold is modified by introducing diverse amino moieties at the terminal amine and various substituents on the piperidine nitrogen after deprotection. nih.gov The synthesis strategy often involves homologation of related ketone precursors and subsequent introduction of the desired side chains, demonstrating the modularity that this scaffold affords. nih.govresearchgate.net The ability to systematically modify the structure allows for the fine-tuning of pharmacological properties, leading to compounds with high affinity and selectivity for their biological targets. nih.gov

Incorporation into Diverse Heterocyclic Systems

The reactive nature of the primary amino group on the ethyl side chain facilitates the covalent linking of the piperidine scaffold to other pre-formed heterocyclic systems. This is most commonly achieved through the formation of robust amide bonds by reacting the amine with heterocyclic carboxylic acids or their activated derivatives. This approach allows for the integration of the piperidine unit into larger, more complex molecular frameworks that may contain rings such as pyridines, pyrazines, or indoles. This strategy is a cornerstone in fragment-based drug discovery, where the piperidine core can serve as a central anchor to which different heterocyclic pharmacophores are attached to explore interactions with a biological target.

Precursor for Multifunctional Scaffolds

A molecular scaffold is a core structure upon which other chemical moieties can be systematically attached to create a family of related compounds. mdpi.com Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate is an effective precursor for such scaffolds due to its defined three-dimensional shape and multiple points for diversification. The related N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been identified as a promising starting point for the development of multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov By modifying this core structure, researchers were able to synthesize derivatives with potent anti-proliferative activity against cancer cell lines. nih.gov This highlights the utility of the (aminoethyl)piperidine core as a foundational structure for creating multifunctional agents that can interact with several biological targets simultaneously, a significant advantage in treating complex diseases like cancer. nih.gov

Applications in the Synthesis of Ligands for Protein Targets

The 4-(2-aminoethyl)piperidine framework derived from this compound is a privileged structure found in ligands for various protein targets. A privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets.

This scaffold has been successfully employed in the development of potent and selective ligands for the σ1 receptor, a unique intracellular protein implicated in a variety of neurological disorders and cancer. nih.govresearchgate.net A series of novel σ1 receptor ligands based on this scaffold demonstrated high affinity and selectivity, with some compounds exhibiting significant antiproliferative effects on human cancer cells. nih.govresearchgate.net

Additionally, a closely related derivative, Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate, has been identified as a submicromolar agonist of Trace Amine-Associated Receptor 1 (TAAR1). smolecule.com TAAR1 is a G-protein coupled receptor involved in regulating dopaminergic signaling, making it a valuable target for the development of treatments for psychiatric and neurological conditions such as schizophrenia. smolecule.com

| Scaffold Application | Protein Target | Therapeutic Potential | Reference |

|---|---|---|---|

| σ1 Receptor Ligands | σ1 Receptor | Antiproliferative (Cancer), Neurological Disorders | nih.gov, researchgate.net |

| TAAR1 Agonist | Trace Amine-Associated Receptor 1 (TAAR1) | Psychiatric Disorders (e.g., Schizophrenia) | smolecule.com |

| Multikinase Inhibitors | VEGFR-2, ERK-2, Abl-1 | Antiproliferative (Cancer) | nih.gov |

The utility of this compound as a scaffold in ligand design stems from its distinct structural features. The piperidine ring provides a conformationally constrained, three-dimensional core that correctly orients appended functional groups in space for optimal interaction with a protein's binding site. The benzyl carboxylate group acts as a protecting group, allowing for selective reactions on the side chain before enabling further modifications at the piperidine nitrogen. smolecule.com

The 2-aminoethyl side chain offers a flexible linker of a specific length, allowing attached pharmacophores to access and bind to pockets within the target protein. Molecular dynamics simulations of ligands containing this scaffold bound to the σ1 receptor have shown that the piperidine nitrogen and its substituents can form critical interactions within a lipophilic binding pocket. researchgate.net These studies revealed that different substituents on the piperidine nitrogen lead to varied interactions with key amino acid residues like Leu105 and Leu182, which accounts for the observed differences in binding affinity. researchgate.net This ability to serve as a rigid anchor while providing a flexible linker for targeted interactions makes it an invaluable scaffold for rational drug design.

Chemical Transformations and Derivatization Strategies of Benzyl 4 2 Aminoethyl Piperidine 1 Carboxylate

Reactions at the Primary Aminoethyl Group

The primary amino group on the ethyl side chain serves as a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Amidation and Ureation Reactions

The primary amine of benzyl (B1604629) 4-(2-aminoethyl)piperidine-1-carboxylate readily undergoes acylation with carboxylic acids or their derivatives to form amides. This transformation is fundamental in medicinal chemistry for the construction of compounds with potential biological activity. The reaction can be carried out using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. For instance, the coupling of a carboxylic acid with the primary amine can be facilitated by activating agents that form a more reactive intermediate, such as a mixed anhydride.

Similarly, the primary amine can react with isocyanates to yield urea (B33335) derivatives. This ureation reaction introduces a key structural motif found in numerous pharmacologically active compounds. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.

| Reagent Type | Product | General Reaction Scheme |

| Carboxylic Acid Derivative (e.g., Acyl Chloride) | Amide | R-COCl + H₂N-R' → R-CONH-R' + HCl |

| Isocyanate | Urea | R-NCO + H₂N-R' → R-NHCONH-R' |

Alkylation and Acylation Processes

The nucleophilic nature of the primary amino group makes it susceptible to alkylation by various alkylating agents, such as alkyl halides. mdpi.comharvard.edunih.gov This reaction introduces alkyl substituents onto the nitrogen atom, which can significantly influence the steric and electronic properties of the resulting molecule. It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.

Acylation of the primary amine can also be achieved using reagents like acyl chlorides or anhydrides. mdpi.comorganicreactions.org This process attaches an acyl group to the nitrogen, forming an amide linkage. N-acylation is a common strategy to modify the properties of a molecule, for example, to alter its lipophilicity or to introduce a specific pharmacophore.

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl Halide (R-X) | R-NH-R' |

| Acylation | Acyl Chloride (R-COCl) | R-CONH-R' |

Formation of Macrocyclic or Polycyclic Systems

The presence of two reactive nitrogen centers in benzyl 4-(2-aminoethyl)piperidine-1-carboxylate (after deprotection of the piperidine (B6355638) nitrogen) makes it a valuable building block for the synthesis of macrocyclic and polycyclic structures. nih.govnih.gov By reacting this diamine with bifunctional electrophiles, such as diacyl chlorides or dihalides, macrocyclization can be achieved. savemyexams.com These reactions are typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycles can exhibit unique properties, such as the ability to bind specific ions or molecules.

Furthermore, the piperidine ring itself can be a part of a larger, fused polycyclic system. nih.govresearchgate.netrsc.org Synthetic strategies to construct such systems often involve intramolecular cyclization reactions, where a reactive group on a side chain attached to the piperidine ring reacts with a position on the ring itself or another side chain.

Modifications of the Piperidine Nitrogen (post-Cbz deprotection)

The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen is relatively stable but can be selectively removed under specific conditions, revealing a secondary amine that can undergo further transformations. A common method for Cbz deprotection is catalytic transfer hydrogenation. dicp.ac.cnsemanticscholar.orgresearchgate.netnih.gov

N-Alkylation and N-Acylation Reactions

Following the removal of the Cbz group, the newly exposed secondary amine on the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. nih.gov

N-Alkylation can be accomplished using a variety of alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. harvard.eduorganicreactions.orgscielo.org.mxnih.govorganic-chemistry.org Reductive amination involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is particularly useful for introducing a wide range of substituents onto the piperidine nitrogen. For example, reductive alkylation with formalin or acetaldehyde can be used to introduce methyl or ethyl groups, respectively. nih.gov

N-Acylation of the deprotected piperidine nitrogen can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. mdpi.com This reaction is crucial for the synthesis of a vast number of compounds where an amide bond to the piperidine nitrogen is a key structural feature.

| Reaction Type | Reagent(s) | Product |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperidine |

| N-Acylation | Acyl Chloride | N-Acylpiperidine |

Formation of Quaternary Ammonium Salts

The tertiary amine formed after N-alkylation of the deprotected piperidine can be further reacted with an alkylating agent to form a quaternary ammonium salt. mdpi.comnih.govgoogle.comgoogle.com These salts are permanently charged, regardless of the pH of their environment. The formation of quaternary ammonium salts can be a deliberate synthetic step to introduce a positive charge into the molecule, which can be important for biological activity or for applications in materials science. The synthesis of bis-quaternary ammonium salts is also possible, particularly if the initial diamine is reacted with an excess of an alkylating agent. nih.govgoogle.comgoogle.com

Cleavage of the Benzyl Carbamate (B1207046) (Cbz) Protecting Group

Hydrogenolytic Deprotection Methods

Hydrogenolysis is the most conventional and widely employed method for the cleavage of the Cbz group. This process involves the reductive cleavage of the benzylic carbon-oxygen bond, liberating the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene. total-synthesis.com This transformation is typically clean and efficient.

The primary method is catalytic hydrogenation , which involves treating the Cbz-protected substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). scientificupdate.com The reaction is typically carried out in solvents like methanol, ethanol, or ethyl acetate at room temperature and atmospheric or slightly elevated pressure of hydrogen. researchgate.nettotal-synthesis.com

A milder and often more convenient alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH) . This technique generates molecular hydrogen in situ from a hydrogen donor molecule in the presence of the catalyst. organic-chemistry.org CTH avoids the need for specialized high-pressure hydrogenation equipment and is considered a safer, user-friendly approach. researchgate.net Various hydrogen donors can be employed, offering a range of reactivity and selectivity. semanticscholar.org Common sources include ammonium formate (HCOONH₄), hydrazine (N₂H₄), cyclohexene, 1,4-cyclohexadiene, and silanes like triethylsilane (TES). researchgate.netnih.govresearchgate.net The combination of Pd/C with a hydrogen donor like ammonium formate provides a rapid and highly efficient method for Cbz deprotection. researchgate.net

| Method | Catalyst | Hydrogen Source | Typical Solvents | General Conditions | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm to 50 psi) | Methanol, Ethanol, Ethyl Acetate, THF | Room temperature to 60 °C | total-synthesis.com |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Palladium Acetate | Ammonium Formate (HCOONH₄) | Methanol, Water | Room temperature | researchgate.net |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C | Triethylsilane (TES) | THF, Methanol | Room temperature, often with a base like DIEA | organic-chemistry.orgnih.gov |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C | 1,4-Cyclohexadiene | DMF | Elevated temperature | researchgate.net |

| Catalytic Transfer Hydrogenation (CTH) | Pd-C | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature, rapid reaction | researchgate.net |

Alternative Deprotection Chemistries

While hydrogenolysis is highly effective, it is not universally applicable. The presence of other reducible functional groups within the molecule, such as alkenes, alkynes, nitro groups, or aryl halides, can lead to undesired side reactions. scientificupdate.com In such cases, or when catalyst poisoning is a concern (e.g., with sulfur-containing compounds), alternative chemical deprotection methods are required. chemistryviews.org

Acid-Mediated Cleavage: Strong acidic conditions can effectively remove the Cbz group. This approach is metal-free, operationally simple, and scalable, making it a valuable alternative for industrial applications. tdcommons.org Reagents such as hydrogen bromide (HBr) in acetic acid, concentrated hydrochloric acid (HCl), or HCl gas dissolved in organic solvents like isopropanol or ethyl acetate are commonly used. tdcommons.orgcommonorganicchemistry.com These methods offer a practical alternative to palladium-catalyzed reactions, avoiding issues with catalyst cost, handling of hydrogen gas, and removal of heavy metal residues from the final product. tdcommons.org

Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate the removal of the Cbz group. Reagents like trimethylsilyl iodide (TMSI) are effective but can be harsh and may not be compatible with all functional groups. chemistryviews.orgresearchgate.net A milder system using aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been developed, which shows good functional group tolerance and can be performed at room temperature. organic-chemistry.org

Nucleophilic Deprotection: A more recent development is the deprotection of carbamates via a nucleophilic substitution reaction. chemistryviews.org A method utilizing 2-mercaptoethanol in the presence of a base like potassium phosphate (K₃PO₄) has been shown to be highly effective for Cbz cleavage. organic-chemistry.orgacs.org The proposed mechanism involves a nucleophilic SN2 attack by the thiol at the benzylic carbon of the Cbz group. scientificupdate.comorganic-chemistry.org This reaction proceeds at a moderate temperature (e.g., 75 °C) and is superior to hydrogenolysis or Lewis acid conditions for substrates bearing sensitive functionalities, such as aryl halides or groups susceptible to reduction. scientificupdate.comchemistryviews.orgresearchgate.net

| Method | Reagent(s) | Typical Solvents | General Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Strong Acid Cleavage | HBr in Acetic Acid | Acetic Acid | Room temperature | Metal-free, effective | commonorganicchemistry.com |

| Strong Acid Cleavage | Concentrated HCl or IPA·HCl | Water, Isopropanol (IPA) | Room temperature to 75 °C | Scalable, cost-effective, metal-free | tdcommons.org |

| Lewis Acid Cleavage | Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room temperature | Good functional group tolerance, cost-effective | organic-chemistry.org |

| Lewis Acid Cleavage | Trimethylsilyl Iodide (TMSI) | Acetonitrile, Dichloromethane | Room temperature | Effective for resistant substrates | researchgate.net |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 °C | Tolerates reducible groups and catalyst poisons | chemistryviews.orgorganic-chemistry.orgacs.org |

Advanced Spectroscopic and Computational Investigations in Research

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are fundamental in confirming the chemical structure and probing the dynamic behavior of Benzyl (B1604629) 4-(2-aminoethyl)piperidine-1-carboxylate. Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer detailed insights into its conformational landscape and functional group transformations during chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are used to verify the molecular skeleton. The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzylic ester, and the various protons on the piperidine (B6355638) ring and the aminoethyl side chain. The piperidine ring exists in a dynamic equilibrium of chair conformations. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study through-space interactions, providing evidence for the preferred spatial arrangement of substituents and the conformational preference of the piperidine ring. Variable temperature NMR studies could also reveal information about the energy barriers between different conformers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The presence of the carbamate (B1207046) group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1670 cm⁻¹. libretexts.orglibretexts.org The N-H stretching vibrations of the primary amine (NH₂) would appear in the 3500-3300 cm⁻¹ region; primary amines typically show two bands in this area corresponding to symmetric and asymmetric stretching modes. libretexts.org C-H stretches from the aromatic ring are expected just above 3000 cm⁻¹, while those from the aliphatic portions (piperidine ring and ethyl chain) appear just below 3000 cm⁻¹. libretexts.org Changes in the position or intensity of these bands can be monitored to track chemical reactions, such as acylation or alkylation at the primary amine.

| Functional Group | Spectroscopic Technique | Expected Observation / Application |

| Primary Amine (-NH₂) | IR Spectroscopy | Two N-H stretching bands around 3500-3300 cm⁻¹. Used to monitor reactions involving this group. |

| Carbamate (-NCO₂-) | IR Spectroscopy | Strong C=O stretching band around 1700-1670 cm⁻¹. Confirms the integrity of the protecting group. |

| Benzyl Group | ¹H NMR Spectroscopy | Signals in the aromatic region (~7.3 ppm). |

| Piperidine Ring | ¹H & ¹³C NMR Spectroscopy | Complex aliphatic signals. Conformational analysis possible with advanced techniques (e.g., NOESY). |

| Full Structure | 2D NMR (COSY, HSQC) | Correlation of proton and carbon signals to definitively assign the chemical structure. |

Computational Chemistry and Theoretical Studies

Computational modeling provides a theoretical framework to understand and predict the chemical properties and behavior of Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate at an atomic level.

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of molecules over time. For this compound, MD simulations can model the dynamic behavior of the piperidine ring, which typically interconverts between chair conformations. These simulations can also predict the preferred orientation of the bulky benzyl carboxylate group and the flexible 2-aminoethyl side chain in various solvent environments. nih.gov By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations and understand the intramolecular interactions, such as hydrogen bonding, that stabilize them. Such studies have been used on related piperidine derivatives to understand how different substituents influence the molecule's shape and interactions. rsc.org

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of the molecule. researchgate.net These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map.

HOMO-LUMO Analysis: The location of the HOMO often indicates the center of nucleophilicity (electron donation), which for this molecule is expected to be the lone pair on the terminal primary amine nitrogen. The LUMO location suggests the site for electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Electrostatic Potential Map: This map visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, negative potential would be concentrated around the oxygen atoms of the carbamate and the nitrogen of the primary amine, highlighting these as sites for hydrogen bonding or interaction with electrophiles.

| Calculated Property | Computational Method | Significance |

| Molecular Geometry | DFT Optimization | Provides the lowest energy 3D structure and bond parameters. |

| HOMO/LUMO Orbitals | DFT | Identifies sites of nucleophilicity and electrophilicity; predicts reactivity. |

| Electrostatic Potential | DFT | Visualizes charge distribution and predicts sites for non-covalent interactions. |

| Polar Surface Area (PSA) | Computational Modeling | Estimates a key physicochemical property related to membrane permeability. vulcanchem.com |

The molecule contains two nitrogen atoms that can be protonated: the primary amine nitrogen and the piperidine ring nitrogen. The basicity (pKa of the conjugate acid) of these sites is critical for understanding the molecule's charge state at a given pH. The piperidine nitrogen is part of a carbamate, where the electron-withdrawing carbonyl group significantly reduces its basicity compared to a typical secondary amine. The terminal primary amine is therefore the more basic site. Computational methods can predict these pKa values by calculating the free energy change of the protonation reaction in a solvent model. These predictions are vital for understanding how the molecule will behave in different chemical or biological environments, as the protonation state affects solubility, conformation, and interaction capabilities. nih.gov

In silico techniques like molecular docking are used to predict and analyze the non-covalent binding of a small molecule within the active site of a larger macromolecule, such as a protein. This analysis focuses purely on the chemical interactions that stabilize the binding.

For this compound, a docking study would place the molecule into a target binding pocket and score its potential binding modes. nih.gov The analysis would reveal key chemical interactions:

Hydrogen Bonds: The primary amine (as a donor) and the carbamate carbonyl group (as an acceptor) are prime candidates for forming hydrogen bonds with amino acid residues.

Hydrophobic Interactions: The aromatic benzyl ring and the aliphatic piperidine ring can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket. nih.gov

Electrostatic Interactions: If the primary amine is protonated (forming an ammonium (B1175870) cation), it can form strong salt bridges or electrostatic interactions with negatively charged residues like aspartate or glutamate.

Molecular dynamics simulations can further refine these docked poses, providing insight into the stability of the interactions over time and the role of water molecules in mediating the binding. nih.govrsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

While established methods for the synthesis of functionalized piperidines exist, the development of more efficient, stereoselective, and environmentally benign routes to Benzyl (B1604629) 4-(2-aminoethyl)piperidine-1-carboxylate and its derivatives remains a key research objective.

Recent advancements in catalysis offer exciting prospects. For instance, the application of biocatalytic carbon-hydrogen (C-H) oxidation could enable the direct and selective introduction of functional groups onto the piperidine (B6355638) ring, followed by radical cross-coupling to form new carbon-carbon bonds. This two-step process could significantly shorten synthetic sequences and reduce the need for protecting groups.

Multicomponent reactions (MCRs) represent another promising avenue. Designing a convergent MCR that brings together the core piperidine precursors in a single pot would offer considerable advantages in terms of atom economy and operational simplicity. Furthermore, exploring novel catalytic hydrogenation methods, including the use of earth-abundant metal catalysts, could provide more sustainable alternatives to traditional approaches that often rely on precious metals.

The table below outlines potential novel synthetic strategies and their key advantages.

| Synthetic Strategy | Key Advantages | Potential Catalysts/Reagents |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | High selectivity, reduced protecting group use, shorter synthesis. | Engineered P450 enzymes, Nickel-based electrocatalysts. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library synthesis. | Lewis acids, organocatalysts. |

| Asymmetric Catalytic Hydrogenation | High stereoselectivity, access to enantiopure compounds. | Chiral iridium, rhodium, or ruthenium complexes. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Packed-bed reactors with immobilized catalysts. |

Exploration of New Chemical Transformations

The unique structural features of Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate, namely the primary amine, the carbamate (B1207046), and the piperidine ring itself, offer a rich playground for exploring new chemical transformations.

The primary amino group is a key handle for derivatization. Beyond simple acylation or alkylation, its use in transition-metal-catalyzed cross-coupling reactions could lead to a diverse array of novel structures. For example, Buchwald-Hartwig amination could be employed to introduce aryl or heteroaryl substituents, significantly expanding the chemical space accessible from this intermediate.

The piperidine ring itself can be a substrate for late-stage C-H functionalization . Modern catalytic systems can selectively activate and functionalize specific C-H bonds on the piperidine scaffold, allowing for the introduction of new substituents at positions that are difficult to access through traditional methods. This would enable the synthesis of libraries of analogs with fine-tuned properties.

Another area of interest is the selective cleavage of the benzyloxycarbonyl (Cbz) group. While hydrogenolysis is the standard method, developing milder and more functional-group-tolerant deprotection strategies would enhance the compound's utility in complex syntheses. This could involve exploring photocatalytic or enzymatic deprotection methods.

Integration into Advanced Materials Science

The application of functionalized piperidines in materials science is a nascent but rapidly growing field. The distinct functionalities of this compound make it a promising candidate for incorporation into advanced materials.

One potential application is in the synthesis of functional polymers . The primary amino group can serve as a reactive site for polymerization, allowing the incorporation of the piperidine moiety into polymer backbones or as a pendant group. Such polymers could exhibit interesting properties, such as basicity, metal-ion chelation, or biological activity, making them suitable for applications in areas like catalysis, water purification, or drug delivery. For instance, piperidine-containing polymers have been investigated as bioactive films with antimicrobial properties.

Expansion of Ligand Design Principles (from a synthetic perspective)

The 4-(2-aminoethyl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. This compound serves as an excellent starting point for the synthesis of novel ligands targeting a variety of biological receptors.

Research has shown that derivatives of the 4-(2-aminoethyl)piperidine core are potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1) , a target for the treatment of psychotic disorders. nih.govresearcher.life Synthetic modifications of the primary amine and the piperidine nitrogen can be systematically explored to optimize potency and selectivity. For example, the primary amine can be converted into a wide range of amides, ureas, or sulfonamides to probe interactions with the receptor's binding pocket.

The piperidine scaffold is also a key feature in many sigma (σ) receptor ligands , which are being investigated for their potential as antipsychotic and anticancer agents. nih.govnih.gov The synthetic versatility of this compound allows for the systematic modification of the substituents on both the piperidine nitrogen and the aminoethyl side chain to develop ligands with high affinity and selectivity for either the σ1 or σ2 receptor subtype. Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent on the piperidine nitrogen is a critical determinant of selectivity over other receptors like dopamine (B1211576) D2 receptors. nih.gov

The table below summarizes key structural modifications and their potential impact on ligand activity, based on existing research on similar scaffolds.

| Structural Modification | Synthetic Transformation | Potential Impact on Ligand Activity |

| Derivatization of the primary amine | Acylation, reductive amination, urea (B33335) formation | Modulation of hydrogen bonding interactions, alteration of lipophilicity. |

| Modification of the piperidine nitrogen (post-Cbz deprotection) | Alkylation, arylation, reductive amination | Alteration of basicity, introduction of steric bulk to probe receptor topology. |

| Functionalization of the piperidine ring | C-H activation and subsequent coupling | Introduction of substituents to explore new binding pockets and improve selectivity. |

| Variation of the linker length | Homologation of the ethylamine (B1201723) side chain | Optimization of the distance between key pharmacophoric features. |

By systematically applying these synthetic transformations, new libraries of compounds can be generated, leading to a deeper understanding of the SAR for various receptor targets and potentially to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What safety precautions and first-aid measures are critical when handling Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate?

- Methodological Answer :

- Skin/Eye Contact : Immediately rinse with copious water for 15 minutes (use soap for skin) and seek medical attention. Remove contaminated clothing .

- Ingestion : Do not induce vomiting; rinse mouth with water if conscious and consult a physician.

- Storage : Store in sealed containers in dry, ventilated areas away from oxidizers and ignition sources. Use nitrile gloves, chemical-resistant goggles, and lab coats during handling .

Q. What are standard synthetic routes for this compound?

- Methodological Answer :

- Core Reaction : React 4-(2-aminoethyl)piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to suppress side reactions .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or methanol mixtures. For scale-up, consider continuous flow reactors to enhance yield and purity .

Q. How can researchers optimize purification techniques for this compound?

- Methodological Answer :

- Chromatography : Employ flash chromatography with EtOAc/MeOH (5:1 + 0.25% EtN) to mitigate amine-related tailing .

- Recrystallization : Use hexane/ethyl acetate mixtures for high-purity crystalline products. Monitor by TLC (R ~0.3 in 1:1 hexane/EtOAc) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Stability : Stable under inert atmospheres (N/Ar) at –20°C. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the carboxylate ester .

- Decomposition Risks : Degrades in the presence of strong oxidizers, releasing CO and NO; store separately from reactive agents .

Advanced Research Questions

Q. How can experimental design address solubility challenges during synthesis or biological testing?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤10% v/v) for aqueous solubility in bioassays. For organic phases, DCM or THF is optimal .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via oxidation) to enhance solubility without altering core pharmacophores .

Q. How should researchers resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Comparative Assays : Test analogs (e.g., fluorinated vs. non-fluorinated derivatives) under identical conditions (e.g., receptor binding assays at pH 7.4). Use SPR or ITC to quantify binding affinities .

- Structural Analysis : Perform MD simulations to correlate substituent effects (e.g., fluorine at C3) with conformational stability .

Q. What methodologies are recommended for analyzing receptor-ligand interactions?

- Methodological Answer :

- In Vitro Profiling : Use competitive binding assays with radiolabeled ligands (e.g., H-GTPγS for GPCRs). Validate via ELISA or fluorescence polarization .

- Computational Docking : Apply AutoDock Vina or Schrödinger Suite to predict binding poses. Cross-validate with mutagenesis studies on key residues (e.g., Ser in kinase domains) .

Q. How do structural analogs of this compound compare in drug design applications?

- Methodological Answer :

- Case Study : Compare Benzyl 4-(3-ethoxypropyl)piperidine-1-carboxylate (CAS: 99197-86-1) and fluorinated derivatives. Fluorination at C3 increases metabolic stability (t ↑30% in liver microsomes) but reduces solubility .

- SAR Table :

| Analog | Modification | Bioactivity (IC) | Solubility (µg/mL) |

|---|---|---|---|

| Parent Compound | None | 150 nM | 12.5 |

| 3-Fluoro Derivative | Fluorine at C3 | 90 nM | 8.2 |

| 4-Carbamoyl Derivative | Carbamoyl at C4 | 210 nM | 25.6 |

Data from in vitro kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.